ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromothiophene moiety, a cyano group, and a dihydrothieno[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps:
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Formation of the Bromothiophene Intermediate: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
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Amidation Reaction: : The bromothiophene intermediate is then subjected to an amidation reaction with an appropriate amine to form 5-bromothiophene-2-carboxamide. This reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Cyclization and Functionalization: : The next step involves the cyclization of the amide with a cyanoacetate derivative under basic conditions to form the dihydrothieno[2,3-c]pyridine ring system. This step may involve heating the reaction mixture and using a solvent like ethanol.
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Esterification: : Finally, the compound is esterified with ethyl chloroformate to yield the desired ethyl ester product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions that facilitate the displacement of the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The presence of the cyano group and the bromothiophene moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers or other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, binding to active sites or allosteric sites.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Ethyl 2-(5-fluorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Ethyl 2-(5-iodothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
The uniqueness of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate lies in its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, or iodo analogs. The bromine atom can participate in specific interactions and reactions that are not as favorable with other halogens, making this compound particularly valuable for certain applications.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-2-23-16(22)20-6-5-9-10(7-18)15(25-12(9)8-20)19-14(21)11-3-4-13(17)24-11/h3-4H,2,5-6,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZCXYMHSOCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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